molecular formula C12H16N2O2 B2876022 rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans CAS No. 2408936-22-9

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans

Cat. No.: B2876022
CAS No.: 2408936-22-9
M. Wt: 220.272
InChI Key: IZGFIHJVJJUQOR-GHMZBOCLSA-N
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Description

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxy group attached to a cyclopentyl ring, which is further linked to a urea moiety. The stereochemistry of the compound, specifically the (1R,2R) configuration, plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans typically involves the nucleophilic aromatic substitution of a phenoxy group onto a cyclopentyl ring. One common method involves the reaction of (1R,2R)-cyclopentane-1,2-diamine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .

Scientific Research Applications

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans has found applications in several scientific fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of both phenoxy and urea groups, which confer distinct reactivity and interaction profiles compared to other similar compounds .

Properties

IUPAC Name

[(1R,2R)-2-phenoxycyclopentyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-12(15)14-10-7-4-8-11(10)16-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H3,13,14,15)/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGFIHJVJJUQOR-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OC2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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